molecular formula C₃₁H₃₇NO₅ B1663453 5|A-reductase-IN-1 CAS No. 119348-12-8

5|A-reductase-IN-1

Cat. No. B1663453
M. Wt: 503.6 g/mol
InChI Key: XWNSOVPLENXWNU-UHFFFAOYSA-N
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Description

5|A-reductase-IN-1, also known as 5α-Reductase, is an enzyme involved in steroid metabolism . It participates in three metabolic pathways: bile acid biosynthesis, androgen, and estrogen metabolism . There are three isozymes of 5α-reductase encoded by the genes SRD5A1, SRD5A2, and SRD5A3 . This enzyme is produced in many tissues in both males and females, including the reproductive tract, testes, ovaries, skin, seminal vesicles, prostate, epididymis, and many organs, including the nervous system .


Synthesis Analysis

The synthesis of 5|A-reductase-IN-1 involves the conversion of testosterone to dihydrotestosterone (DHT) in the presence of the cofactor NADPH . This process is crucial in the degradation and detoxification mechanisms .


Molecular Structure Analysis

The molecular structure of 5|A-reductase-IN-1 involves the reduction of the steroid Δ4,5 double bond in testosterone to its more active form DHT . The reaction involves a stereospecific and permanent break of the Δ4,5 with the help of NADPH as a cofactor .


Chemical Reactions Analysis

5|A-reductase-IN-1 catalyzes the following generalized chemical reaction: a 3-oxo-5α-steroid + acceptor ⇌ a 3-oxo-Δ4-steroid + reduced acceptor . An instance of this generalized reaction that 5α-reductase type 2 catalyzes is: dihydrotestosterone + NADP + testosterone + NADPH + H .


Physical And Chemical Properties Analysis

5|A-reductase-IN-1 is a membrane-bound enzyme that catalyzes the NADPH-dependent reduction of double bonds in steroid substrates to increase potency . The crystal structure of a homolog of 5α-reductase isoenzymes 1 and 2 has been found in Proteobacteria .

Future Directions

Research on 5|A-reductase-IN-1 is ongoing, with studies exploring its role in endometrial decidualization and its epigenetic regulation . These studies provide a basis for future research into the role of 5|A-reductase-IN-1 in reproductive function and pubertal timing , and in vascular remodeling during endometrial decidualization .

properties

IUPAC Name

4-[2-[[2,3-dimethyl-4-[1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNSOVPLENXWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5|A-reductase-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FH Routier, EX Da Silveira, RWC Jones, JO Previato… - Molecular and Biochemical …, 1995
Number of citations: 0

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